Pyrasulfotole

Catalog No.
S645436
CAS No.
365400-11-9
M.F
C14H13F3N2O4S
M. Wt
362.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrasulfotole

CAS Number

365400-11-9

Product Name

Pyrasulfotole

IUPAC Name

2,5-dimethyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1H-pyrazol-3-one

Molecular Formula

C14H13F3N2O4S

Molecular Weight

362.33 g/mol

InChI

InChI=1S/C14H13F3N2O4S/c1-7-11(13(21)19(2)18-7)12(20)9-5-4-8(14(15,16)17)6-10(9)24(3,22)23/h4-6,18H,1-3H3

InChI Key

CZRVDACSCJKRFL-UHFFFAOYSA-N

SMILES

Array

solubility

In ethanol 21.6, n-hexane 0.038, toluene 6.86, acetone 89.2, dichloromethane 120-150, ethyl acetate 37.2, DMSO >600 (all in g/L, 20 °C)
In water, 4.2 (pH 4); 69.1 (pH 7); 49 (pH 9), all in g/L at 20 °C

Canonical SMILES

CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C

The exact mass of the compound Pyrasulfotole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in ethanol 21.6, n-hexane 0.038, toluene 6.86, acetone 89.2, dichloromethane 120-150, ethyl acetate 37.2, dmso >600 (all in g/l, 20 °c)in water, 4.2 (ph 4); 69.1 (ph 7); 49 (ph 9), all in g/l at 20 °c. It belongs to the ontological category of pyrazole pesticide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Pyrasulfotole is a highly selective, pyrazolone-class 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor engineered specifically for broadleaf weed management in cereal crops. Unlike earlier triketone HPPD inhibitors designed primarily for maize, pyrasulfotole provides a unique combination of high post-emergence efficacy and intrinsic crop safety in wheat, barley, and triticale [1]. From a formulation and procurement perspective, its exceptional aqueous solubility (69.1 g/L at pH 7) and favorable environmental dissipation profile (field half-life of 6 to 31 days) make it an ideal active ingredient for advanced suspo-emulsion and emulsifiable concentrate herbicides [2].

Attempting to substitute pyrasulfotole with more common, lower-cost HPPD inhibitors like mesotrione or isoxaflutole introduces severe agronomic and formulatory risks. Mesotrione and isoxaflutole were developed primarily for the corn market; when applied to winter cereals at herbicidal rates, they lack the specific metabolic selectivity required, leading to unacceptable crop phytotoxicity and bleaching [1]. Furthermore, generic substitution compromises formulation synergy. Pyrasulfotole exhibits a rare, true synergistic interaction with Photosystem II (PSII) inhibitors like bromoxynil, achieving complete mortality of resistant weed biotypes where mesotrione-based tank mixes fail to prevent late-season weed emergence [2]. Consequently, for cereal-specific herbicide procurement, pyrasulfotole is non-interchangeable.

Cereal Crop Selectivity and Market Fit

Pyrasulfotole is structurally optimized for rapid metabolic detoxification in cereal grains, distinguishing it from legacy HPPD inhibitors. While mesotrione and isoxaflutole are restricted primarily to maize and sorghum due to severe phytotoxicity in other grasses, pyrasulfotole can be safely applied to wheat and barley at rates of 30–50 g ai/ha [1]. It remains the principal HPPD inhibitor registered for the cereal market, providing a critical alternative mode of action where ALS-inhibitor resistance is prevalent.

Evidence DimensionTarget crop market safety
Target Compound DataSafe for wheat, barley, and triticale at 30-50 g ai/ha
Comparator Or BaselineMesotrione / Isoxaflutole (Phytotoxic to winter cereals; restricted to corn/sorghum)
Quantified DifferenceEnables 100% expansion of HPPD utility into the winter cereal market.
ConditionsPost-emergence field application.

Buyers formulating broadleaf herbicides for the massive winter wheat and barley markets must select pyrasulfotole over cheaper corn-centric HPPD inhibitors to avoid catastrophic crop injury.

Synergistic Efficacy with PSII Inhibitors (Bromoxynil)

The commercial value of pyrasulfotole is heavily driven by its synergistic compatibility with bromoxynil. In comparative field trials targeting resistant wild radish (Raphanus raphanistrum), post-emergence application of bromoxynil plus pyrasulfotole provided complete (100%) control through crop anthesis (19 weeks after planting) [1]. In contrast, mesotrione plus bromoxynil combinations failed to control late-emerging cohorts. This true synergy allows formulators to reduce active ingredient loads while achieving superior control of metabolically resistant biotypes.

Evidence DimensionLate-season weed control (19 weeks after planting)
Target Compound DataPyrasulfotole + Bromoxynil (100% control)
Comparator Or BaselineMesotrione + Bromoxynil (Incomplete control, survival of late-emerging cohorts)
Quantified DifferenceComplete prevention of weed seed set vs. partial failure.
ConditionsPost-emergence application in wheat field trials targeting wild radish.

Justifies the procurement of pyrasulfotole for premium co-formulated products designed to break herbicide resistance.

Aqueous Solubility for High-Concentration Formulations

Pyrasulfotole possesses highly favorable physicochemical properties for liquid formulation manufacturing. At a neutral pH of 7.0 (20°C), pyrasulfotole exhibits an aqueous solubility of 69.1 g/L [1]. This is significantly higher than that of mesotrione (15 g/L at pH 6.9) and isoxaflutole (6.2 mg/L). This elevated solubility profile reduces the need for heavy solvent or surfactant loading when developing concentrated soluble liquids (SL) or stable suspo-emulsions (SE), lowering overall formulation costs and improving tank-mix compatibility.

Evidence DimensionAqueous solubility at neutral pH (20°C)
Target Compound Data69.1 g/L at pH 7.0
Comparator Or BaselineMesotrione (15 g/L at pH 6.9) and Isoxaflutole (6.2 mg/L)
Quantified Difference>4.6-fold higher solubility than mesotrione; >10,000-fold higher than isoxaflutole.
ConditionsStandard laboratory solubility assays at 20°C.

High solubility simplifies the engineering of stable, high-concentration liquid herbicide formulations, reducing manufacturing complexity and adjuvant costs.

Environmental Dissipation and Crop Rotation Flexibility

A critical procurement metric for herbicides is the carryover risk to subsequent crops. Pyrasulfotole demonstrates moderate susceptibility to microbial degradation, yielding a short terrestrial field dissipation half-life (DT50) ranging from 6 to 31 days [1]. This rapid dissipation allows for flexible crop rotation, supporting plantback intervals as short as 120 days for sensitive root crops and leafy vegetables. In contrast, more persistent chemistries limit grower flexibility, making pyrasulfotole-based products highly attractive in diverse crop rotation systems.

Evidence DimensionTerrestrial field dissipation half-life (DT50)
Target Compound Data6 to 31 days
Comparator Or BaselinePersistent ALS-inhibitors or legacy pre-emergence herbicides (often >60-90 days)
Quantified DifferenceRapid degradation enabling 120-day plantback intervals for sensitive crops.
ConditionsAerobic soil conditions in field dissipation trials.

Formulators can market pyrasulfotole products with highly flexible crop rotation labels, a major competitive advantage in multi-crop agricultural regions.

Premium Cereal Herbicide Premixes

Pyrasulfotole is the active ingredient of choice for formulating post-emergence broadleaf herbicides specifically for wheat, barley, and triticale, where corn-market HPPD inhibitors like mesotrione cause unacceptable crop injury [1].

Resistance-Breaking Co-formulations

Due to its proven synergy with PSII inhibitors, pyrasulfotole is ideal for procurement in the development of combination products (e.g., with bromoxynil) designed to combat ALS- and glyphosate-resistant weed biotypes [2].

High-Concentration Liquid Formulations

The compound's high aqueous solubility (69.1 g/L at pH 7) makes it highly suitable for formulators looking to produce stable, low-solvent suspo-emulsions (SE) or soluble concentrates (SL) that are easy for end-users to tank-mix [3].

Color/Form

Beige powder

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

362.05481256 Da

Monoisotopic Mass

362.05481256 Da

Heavy Atom Count

24

Density

1.53
Technical grade is greater than or equal to 96.0% ... Density: 1.53 (technical grade)

LogP

log Kow (23 °C) = 0.276 (pH 4): -1.362 (pH 7); -1.580 (pH 9)

Odor

No characteristic odor

Melting Point

201 °C

UNII

M31E7U368M

Mechanism of Action

Pyrasulfotole is an effective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) and consequently blocks the pathway of phenylquinone biosynthesis in plants. The end-use products are applied to the target weeds and act primarily through leaf uptake and translocation to the target site.

Vapor Pressure

2.7X10-4 mPa at 20 °C /SRC: 2.0X10-9 mm Hg at 20 °C/

Other CAS

365400-11-9

Absorption Distribution and Excretion

Following oral administration of 10 mg/kg phenyl or pyrazole ring-labeled pyrasulfotole, approximately 60% of radiolabeled compound was excreted in the urine after 6 hours, while approximately 73% of the administered dose was recovered in the urine by the time of sacrifice (52 hours). Therefore, approximately 60% of the compound was absorbed within 6 hours of exposure. Less than 2% of the administered dose remained in the residual carcass and tissues at sacrifice, and the highest residues were found in the liver and kidney. Approximately 35% of labeled compound was excreted in the feces 52 hr after dosing, approximately 25% of was parent.
In a metabolism study, AE 0317309 (/pyrasulfotole/ 97.6-100% ai, Vial #s C-938, C-939, C- 938B, C-1024A, K-1196, K-1267), male Wistar Hanover rats (five rats for each radiolabel) were given single oral doses of (phenyl-UL-(14)C) AE 0317309 or pyrazole-3-(14)C AE 0317309 at dose rates of 10.0 and 9.88 mg/kg bw, respectively. In two separate experiments, male Wistar Hanover rats with surgically implanted jugular cannula were dosed intravenously with (phenyl-UL-(14)C) AE 0317309 (four rats) or (pyrazole-3-(14)C) AE 0317309 (five rats) at dose rates of 9.81 and 9.60 mg/kg bw, respectively. The (phenyl-UL-(14)C) AE 0317309 was readily absorbed following oral dosing, with approximately 62% of the administered radioactivity dose being recovered in the urine within 6 h post dose. A total of approximately 73% of the administered radioactivity dose was recovered in the urine by the time of sacrifice (52 hr). The (pyrazole-3-(14)C) AE 0317309 was readily absorbed following a single oral dose, with approximately 57% of the administered radioactivity dose being recovered in the urine within 6 h post dose. A total of approximately 75% of the dose was recovered in the urine by the time of sacrifice (48 hr). In the case of intravenous administration, approximately 90% of the radioactivity was excreted in the urine and approximately 10% in the feces by 48 h. Most (over 80%) of the intravenous dose was excreted in the urine within 6 h. In all experiments, <2% of the administered dose remained in the residual carcass and tissues at sacrifice. In all experiments, the highest residues were found in the liver and kidney. There was no apparent difference between the phenyl-UL-(14)C label and the pyrazole-3-(14)C label in the distribution of equivalents in the tissues following intravenous dosing. However, concentrations in the tissues were consistently higher in the case of the pyrazole-3-(14)C label than in the case of the phenyl-UL-(14)C label following oral dosing. The distribution of radioactivity in tissues did not differ greatly between oral and intravenous dosing, with the exception that the concentration in the residual carcass is somewhat higher in the latter case. Following both oral and intravenous administration, most of the dose was excreted unchanged as AE 0317309. ...

Metabolism Metabolites

In a metabolism study, AE 0317309 (/pyrasulfotole/ 97.6-100% ai, Vial #s C-938, C-939, C- 938B, C-1024A, K-1196, K-1267), male Wistar Hanover rats (five rats for each radiolabel) were given single oral doses of (phenyl-UL-(14)C) AE 0317309 or pyrazole-3-(14)C AE 0317309 at dose rates of 10.0 and 9.88 mg/kg bw, respectively. In two separate experiments, male Wistar Hanover rats with surgically implanted jugular cannula were dosed intravenously with (phenyl-UL-(14)C) AE 0317309 (four rats) or (pyrazole-3-(14)C) AE 0317309 (five rats) at dose rates of 9.81 and 9.60 mg/kg bw, respectively. ... Following both oral and intravenous administration, most of the dose was excreted unchanged as AE 0317309. Hydroxymethyl AE 0317309, desmethyl AE 0317309, and AE B197555 were observed as minor metabolites in the urine and feces. Following oral dosing, approximately 70% of the radioactivity was excreted in the urine and 30% in the feces by 48 or 52 hr.

Use Classification

Agrochemicals -> Herbicides

Methods of Manufacturing

Pyrasulfotole can be made by reaction of 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide, followed by treatment with hydrogen peroxide and sulfonyl chloride, and finally with 1,3-dimethyl-5-pyrazolone.

Analytic Laboratory Methods

Residues by liquid chromatography/mass spectrometry/mass spectrometry.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Last modified: 08-15-2023

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